Tetrabutylammonium borohydride

描述

Significance and Research Context of Quaternary Ammonium (B1175870) Borohydrides

Quaternary ammonium borohydrides represent a significant class of reducing agents in chemistry, offering distinct advantages over traditional metal borohydrides like sodium borohydride (B1222165). thieme-connect.de Their utility stems from the ability to modify their structural and electronic properties by altering the substituents on the boron atom and varying the countercations. This manipulation allows for a broad spectrum of reducing power and nucleophilicity, enabling selective chemical transformations. thieme-connect.de

A key feature of quaternary ammonium borohydrides is their solubility in a range of organic solvents, including chlorinated hydrocarbons and toluene (B28343), which is not typical for alkali metal borohydrides. thieme-connect.de This enhanced solubility facilitates reductions in non-aqueous and aprotic environments. thieme-connect.de The instability often seen in unsubstituted or partially substituted ammonium borohydrides is mitigated in quaternary ammonium compounds due to the absence of a hydrogen atom on the nitrogen and the nature of the cation. designer-drug.com

The development of these compounds was driven by the need for reducing agents that could function in diverse solvent systems. smolecule.com Historically, the synthesis of metal borohydrides involved reactions of metal hydrides with diborane (B8814927) or alkyl borates. thieme-connect.de The exploration of quaternary ammonium compounds in conjunction with borohydrides opened new avenues for performing reductions under varied conditions. google.com This class of reagents has found applications as antimicrobials, disinfectants, and surfactants, among other uses. ca.govturi.org

Evolution of Tetrabutylammonium (B224687) Borohydride as a Key Reagent in Synthetic and Materials Chemistry

Tetrabutylammonium borohydride, with the chemical formula (C₄H₉)₄N(BH₄), has emerged as a particularly valuable reagent, distinguished by its high solubility in organic solvents, which significantly improves reaction conditions and yields. chemimpex.com Its initial synthesis was reported in 1972 by Brändström et al., who utilized ion-exchange methods involving tetrabutylammonium bromide and sodium borohydride. smolecule.com Subsequent mechanistic studies in 1976 by Raber and Guida demonstrated its effectiveness for reducing carbonyl compounds in dichloromethane (B109758). smolecule.comnih.gov

The primary application of this compound is as a powerful and versatile reducing agent in organic synthesis. chemimpex.com It is particularly effective for the reduction of various functional groups, including aldehydes, ketones, and esters to their corresponding alcohols under mild conditions. smolecule.com It has also been employed in the reductive amination of aldehydes and ketones to amines and the deoxygenation of epoxides and alcohols. smolecule.com Research has shown its utility in the tandem reduction of halo compounds and the reduction of thiol esters to alcohols. tandfonline.comtandfonline.com

Beyond organic synthesis, this compound has found significant applications in materials chemistry. It is used in the synthesis of nanoparticles, where it can act as a capping agent to control the size and morphology of metal nanoparticles, thereby tailoring their catalytic and physical properties. smolecule.comchemimpex.com Furthermore, it serves as a precursor for the synthesis of various metal borohydrides, which are important materials for hydrogen storage. smolecule.comacs.org Studies have demonstrated that it can form a hybrid hydrogen storage material, a semiclathrate, which can store molecular hydrogen within its vacant cavities. acs.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33725-74-5 sigmaaldrich.com |

| Molecular Formula | C16H40BN smolecule.com |

| Molecular Weight | 257.31 g/mol sigmaaldrich.com |

| Appearance | White to off-white or pale yellow powder chemimpex.comchemicalbook.com |

| Melting Point | 124-128 °C chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in CH2Cl2 chemicalbook.com |

Key Research Findings for this compound

| Application Area | Finding |

|---|---|

| Organic Synthesis | Efficiently reduces aldehydes and ketones in dichloromethane. researchgate.netacs.org |

| Organic Synthesis | Can be used for tandem reductions of halo compounds in THF. tandfonline.com |

| Organic Synthesis | Reduces thiol esters to alcohols in refluxing chloroform (B151607). tandfonline.com |

| Materials Chemistry | Acts as a capping agent in the synthesis of metal nanoparticles. smolecule.com |

| Materials Chemistry | Forms a hybrid hydrogen storage material (semiclathrate). acs.org |

| Hydroboration | Hydroborates unsaturated systems in refluxing chloroform. niscpr.res.in |

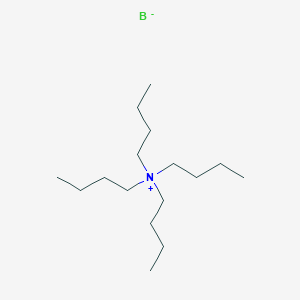

Structure

3D Structure of Parent

属性

IUPAC Name |

boranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOFJFPOCGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33725-74-5 | |

| Record name | Tetrabutylammonium borohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33725-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033725745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathways of Tetrabutylammonium Borohydride

Elucidation of Reduction Mechanisms

The utility of tetrabutylammonium (B224687) borohydride (B1222165), a quaternary ammonium (B1175870) borohydride, in organic synthesis stems from its unique reactivity and solubility profile, particularly in aprotic media. The large and non-coordinating tetrabutylammonium cation plays a crucial role in modulating the reducing power of the borohydride anion, leading to distinct mechanistic pathways compared to its alkali metal counterparts.

Hydride Transfer Pathways in Aprotic Media

In aprotic solvents, the hydride transfer from the borohydride anion (BH₄⁻) to a carbonyl substrate is the fundamental step of the reduction. The tetrabutylammonium cation, being large and sterically hindered, forms a loose ion pair with the borohydride anion. This results in a "naked" and more reactive borohydride ion, which enhances its nucleophilicity. The reduction is believed to proceed through a nucleophilic attack of the hydride on the electrophilic carbonyl carbon.

Theoretical studies on borohydride reductions suggest a transition state where the hydride is transferred to the carbonyl carbon. The geometry of this transition state is influenced by steric and electronic factors of both the substrate and the borohydride. While detailed computational studies specifically on the transition states involving tetrabutylammonium borohydride are not extensively documented, the general principles of hydride transfer from a tetrahedral borohydride species are applicable. The reaction proceeds to form a tetralkoxyborate intermediate, which is subsequently hydrolyzed during workup to yield the corresponding alcohol.

Influence of Cation and Solvent on Reaction Selectivity and Rate

The nature of the cation and the solvent profoundly impacts the selectivity and rate of borohydride reductions. The tetrabutylammonium cation's large size and low charge density result in weak coordination with the borohydride anion. This lack of strong coordination enhances the hydride-donating ability of the borohydride, making this compound a more potent reducing agent in aprotic solvents compared to sodium borohydride, which often requires protic solvents or catalysts to achieve comparable reactivity.

The choice of aprotic solvent is also critical. This compound exhibits good solubility in a range of organic solvents, including dichloromethane (B109758) and tetrahydrofuran (B95107) (THF), allowing for homogeneous reaction conditions. This is in contrast to sodium borohydride, which has limited solubility in many aprotic organic solvents. The solvent can influence the reaction rate by stabilizing the transition state and solvating the ionic species involved. For instance, more polar aprotic solvents can facilitate the separation of the ion pair, further increasing the reactivity of the borohydride anion.

The enhanced reactivity of this compound due to the "naked" borohydride ion can also influence chemoselectivity. For example, it has been observed to reduce functional groups that are typically inert to sodium borohydride under similar conditions.

Radical and Ionic Pathways in Specific Transformations

While the predominant mechanism for carbonyl reduction by this compound is ionic hydride transfer, evidence suggests its participation in radical pathways in certain transformations. Borohydride reagents have been shown to act as hydrogen-transfer reagents, mediating radical C-C bond-forming reactions.

For instance, this compound has been implicated as a radical mediator in tin-free radical hydroxymethylation reactions. In these processes, the borohydride is thought to participate in a hydrogen atom transfer (HAT) to an alkyl radical, propagating a radical chain. Similarly, borohydride-mediated radical photoreduction of alkyl halides represents another instance where a radical pathway is operative.

These radical pathways are distinct from the more common ionic hydride transfer mechanism and expand the synthetic utility of this compound beyond simple reductions. The specific conditions of the reaction, such as the presence of radical initiators or photochemical activation, dictate whether an ionic or radical pathway is favored.

Kinetic Studies of this compound Reactions

Detailed kinetic studies specifically quantifying the reaction rates, rate constants, and activation parameters for reductions using this compound are not extensively available in the published literature. However, general principles from kinetic studies of other borohydride reagents, such as sodium borohydride, can provide some insights.

The rate of borohydride reductions is known to be influenced by several factors:

Substrate: The electronic and steric properties of the carbonyl compound significantly affect the reaction rate. Electron-withdrawing groups on the substrate generally increase the rate of reduction, while sterically hindered substrates react more slowly.

Solvent: As discussed previously, the solvent plays a crucial role. For sodium borohydride, the rate is dependent on the hydroxylic solvent, with reactivity decreasing in the order MeOH > EtOH > i-PrOH. While this compound is typically used in aprotic solvents, the polarity and coordinating ability of the solvent would be expected to influence the reaction kinetics.

Temperature: As with most chemical reactions, the rate of reduction with this compound increases with temperature.

Comparative studies of different borohydride reagents have shown that the nature of the cation can significantly affect the reduction rate. The enhanced reactivity of the "naked" borohydride in this compound suggests that it would exhibit faster reaction rates in aprotic media compared to alkali metal borohydrides under similar conditions. However, without specific experimental data, these remain qualitative observations.

A comprehensive kinetic study of this compound reductions would be valuable for a more quantitative understanding of its reactivity and for optimizing reaction conditions.

Stereochemical Aspects of this compound Mediated Reactions

This compound has been employed in stereoselective reductions, particularly in the asymmetric reduction of prochiral ketones and the diastereoselective reduction of cyclic ketones.

In the asymmetric reduction of prochiral ketones, this compound is often used in conjunction with a chiral catalyst, such as a chiral oxazaborolidine generated in situ. One study investigated the asymmetric reduction of acetophenone (B1666503) and its derivatives using (1S, 2R)-(-)-cis-1-amino-2-indanol as a chiral catalyst. The combination of this compound and methyl iodide in THF provided the corresponding chiral alcohols with high enantioselectivity. cdnsciencepub.com The better solubility of this compound in THF compared to sodium borohydride was cited as a reason for the improved enantioselectivity. cdnsciencepub.com

The following table summarizes the results from the asymmetric reduction of various acetophenone derivatives:

| Substrate (Acetophenone Derivative) | Enantiomeric Excess (% ee) | Yield (%) |

| Acetophenone | 91 | 89 |

| 4-Chloroacetophenone | 93 | 91 |

| 4-Bromoacetophenone | 92 | 90 |

| 4-Nitroacetophenone | 94 | 92 |

| 4-Methylacetophenone | 88 | 85 |

| 4-Methoxyacetophenone | 85 | 82 |

| Data sourced from a study on the in situ synthesis of a chiral oxazaborolidine catalyst. cdnsciencepub.com |

The data indicates that substrates with electron-withdrawing groups generally exhibit higher enantioselectivity.

Furthermore, in the diastereoselective reduction of cyclic β-ketoesters, this compound has been shown to provide good diastereomeric excess in the formation of trans- and cis-2-allyl-2-carboethoxycyclohexanol. The stereochemical outcome of these reductions is influenced by the steric hindrance of the substrate and the approach of the hydride reagent.

The ability to achieve high stereoselectivity makes this compound a valuable reagent in the synthesis of chiral molecules and complex natural products.

Applications of Tetrabutylammonium Borohydride in Advanced Organic Synthesis

Chemoselective Reduction Strategies

The tetra-n-butylammonium cation in TBABH modifies the reactivity of the borohydride (B1222165) anion, enabling a high degree of chemoselectivity in the reduction of various functional groups. This allows for the selective transformation of a target group in the presence of other reducible moieties, a crucial aspect in the synthesis of complex molecules.

Tetrabutylammonium (B224687) borohydride exhibits excellent selectivity in the reduction of carbonyl compounds. In dichloromethane (B109758), its reactivity profile is comparable to that of sodium borohydride in protic solvents. researchgate.net At room temperature, acid chlorides are reduced almost instantaneously, aldehydes and ketones react at moderate rates, while esters are reduced much more slowly. researchgate.net This differential reactivity allows for the selective reduction of more reactive carbonyl groups in the presence of less reactive ones.

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols proceeds efficiently under mild conditions. chemguide.co.uk The use of aprotic solvents like dichloromethane with tetrabutylammonium borohydride provides a powerful tool for these transformations, especially when substrate solubility or sensitivity to protic solvents is a concern. researchgate.net

While esters are generally less reactive towards sodium borohydride, requiring elevated temperatures or additives for reduction, this compound in aprotic solvents can effect their reduction, albeit at a slower rate compared to aldehydes and ketones. researchgate.netmdma.chresearchgate.net For instance, the reduction of ethyl laurate in dichloromethane is only 25% complete after four days at 25°C. researchgate.net Acid chlorides, being highly electrophilic, are rapidly reduced by this compound to the corresponding primary alcohols. researchgate.netchemistrysteps.comyoutube.com This reaction proceeds through an aldehyde intermediate which is further reduced. chemistrysteps.comyoutube.com

Table 1: Relative Reactivity of Carbonyl Compounds with this compound

| Carbonyl Compound | Relative Rate of Reduction | Product |

|---|---|---|

| Acid Chloride | Very Fast | Primary Alcohol |

| Aldehyde | Fast | Primary Alcohol |

| Ketone | Moderate | Secondary Alcohol |

This compound is also effective in the reduction of various carboxylic acid derivatives. It has been successfully employed for the conversion of nitriles and amides to the corresponding amines in dichloromethane. researchgate.net The reduction of tertiary amides to amines can be achieved with high selectivity. rsc.org

A notable application is the reduction of thiol esters. Treatment of thiol esters with this compound in refluxing chloroform (B151607) yields the corresponding primary alcohols in good yields. tandfonline.comtandfonline.com This method is applicable to a range of thiol esters, including those derived from sterically hindered and aromatic carboxylic acids. tandfonline.com

The selective reduction of β-ketoamides and β-ketoesters presents a synthetic challenge due to the presence of two carbonyl groups. While specific studies on this compound for these substrates are limited, the principles of chemoselectivity suggest that the ketone carbonyl would be preferentially reduced over the amide or ester carbonyl. For instance, sodium borohydride has been shown to selectively reduce the keto group in β-keto amides to afford β-hydroxy amides. researchgate.net

Table 2: Reduction of Thiol Esters with this compound

| Thiol Ester Substrate | Product | Yield (%) |

|---|---|---|

| S-Ethyl phenylthioacetate | 2-Phenylethanol | 85 |

| S-Ethyl 2,2-dimethylpropanethioate | 2,2-Dimethyl-1-propanol | 82 |

| S-Ethyl benzothioate | Benzyl (B1604629) alcohol | 90 |

| S-Ethyl 4-methoxybenzothioate | 4-Methoxybenzyl alcohol | 92 |

Data synthesized from research findings. tandfonline.com

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com Borohydride reagents are commonly employed for the reduction step. organicreactions.orgcommonorganicchemistry.com this compound can be utilized in these protocols, particularly in aprotic solvents.

Furthermore, protocols have been developed for the reductive amination of aldehyde-containing tetrabutylammonium organotrifluoroborates. nih.gov In these systems, various hydride donors, including other borohydride reagents, effectively reduce the in situ formed imines or iminium ions to yield the corresponding amines. nih.gov The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcomes. harvard.edujasco.huorganic-chemistry.org

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly reactive due to ring strain. wikipedia.org Their ring-opening reactions are synthetically valuable. While direct deoxygenation of epoxides to alkenes with borohydrides is not a standard transformation, borohydride reagents can be used in combination with other reagents to achieve this. wikipedia.org More commonly, borohydrides are used for the reductive ring-opening of epoxides to alcohols. acs.orguomosul.edu.iqkaust.edu.sa The regioselectivity of this reaction can often be controlled by the choice of borohydride reagent and the presence of Lewis acids.

The deoxygenation of alcohols to alkanes is a fundamental transformation in organic synthesis. organic-chemistry.org This typically requires the conversion of the hydroxyl group into a better leaving group. While direct deoxygenation with this compound alone is not typical, it can be a component in multi-step deoxygenation procedures or in systems where it acts as a hydride source in the presence of a suitable activator. researchgate.netresearchgate.net For example, this compound has been investigated as a terminal reductant in reductive organic electrosynthesis for the hydrodeoxygenation of alcohols. researchgate.net

Tandem Reactions and Multi-Component Transformations

The unique properties of this compound also lend themselves to the development of tandem or cascade reactions, where multiple bond-forming or breaking events occur in a single pot, enhancing synthetic efficiency.

This compound has been effectively utilized in the tandem reduction of bromo compounds. This process involves the reduction of the carbon-halogen bond. The use of borohydrides for the hydrodechlorination of halogenated organic compounds is a promising method for environmental remediation. ufz.denih.gov The reactivity and selectivity in these reductions can be influenced by the substrate and the reaction conditions.

Hydroboration-Oxidation of Olefins and Alkynes

The hydroboration-oxidation of terminal alkynes using a TBABH-derived borane (B79455) system proceeds with anti-Markovnikov selectivity. chemistrysteps.comlibretexts.org This means the boron atom adds to the terminal, less substituted carbon of the triple bond. Subsequent oxidation of the resulting vinylborane (B8500763) intermediate with reagents like hydrogen peroxide in a basic solution produces an enol, which rapidly tautomerizes to the more stable aldehyde. chemistrysteps.comlibretexts.org This method provides a valuable synthetic route to aldehydes from terminal alkynes, complementing other hydration methods that typically yield methyl ketones. libretexts.org For internal alkynes, this reaction is less synthetically useful as it often results in a mixture of ketone products, unless the alkyne is symmetrical. chemistrysteps.com

A common system for generating the necessary borane involves reacting this compound with benzyl chloride in a toluene (B28343)/THF mixture under ambient conditions. daneshyari.com This system efficiently hydroborates various olefins, and subsequent oxidation with hydrogen peroxide and sodium hydroxide (B78521) affords the corresponding alcohols in good yields. daneshyari.com The use of bulky borane reagents, generated from precursors like TBABH, is crucial for preventing a second addition of borane to the intermediate alkene, particularly in the case of alkynes. libretexts.orgmasterorganicchemistry.com

Table 1: Hydroboration-Oxidation of Olefins using the TBABH/PhCH₂Cl System

| Substrate (Olefin) | Product (Alcohol) | Yield (%) |

| 1-Octene | 1-Octanol | 85 |

| Styrene | 2-Phenylethanol | 82 |

| α-Methylstyrene | 2-Phenyl-1-propanol | 80 |

| Indene | cis-1-Indanol | 75 |

Data compiled from studies on diborane (B8814927) generation from this compound and its application in hydroboration. daneshyari.com

Hydroxymethylation Reactions

This compound has been effectively employed in tin-free radical/ionic hydroxymethylation reactions. Specifically, it functions as a hydrogen source in the black-light-induced hydroxymethylation of secondary and tertiary alkyl iodides under an atmospheric pressure of carbon monoxide. acs.org This process efficiently converts alkyl iodides into their corresponding primary alcohols with an additional carbon atom, representing a significant carbon-carbon bond-forming reaction.

The reaction mechanism is proposed to involve a hybrid radical/ionic pathway. acs.org this compound's role is crucial for the hydrogen transfer step required in the reduction process. This photochemical method offers an alternative to traditional hydroxymethylation procedures that may rely on toxic tin hydrides or high-pressure equipment. The use of atmospheric CO and a readily available light source makes this application particularly relevant for accessible and milder synthetic methodologies. acs.org

Catalytic and Reagent System Applications

In Situ Generation of Active Reducing Species (e.g., Diborane, Borane-Lewis Acid Adducts)

A significant application of this compound lies in its use as a stable, soluble, and easily handleable precursor for the in situ generation of diborane (B₂H₆). daneshyari.com Diborane is a powerful reducing agent and a key reagent in hydroboration, but its gaseous, toxic, and pyrophoric nature makes it difficult to handle directly. youtube.com Generating it within the reaction vessel as needed from a solid precursor like TBABH circumvents these challenges.

Diborane can be readily generated by reacting TBABH with alkyl halides, such as methyl iodide or benzyl chloride, in solvents like toluene or THF at room temperature. daneshyari.comresearchgate.net The reaction of TBABH with benzyl chloride, for instance, produces borane (BH₃), which exists in equilibrium with its dimer, diborane. daneshyari.com The formation of borane can be confirmed by trapping it with triphenylphosphine (B44618) to form the stable Ph₃P:BH₃ adduct. daneshyari.com This in situ generated borane is then immediately available to participate in further reactions, such as the reduction of carbonyl compounds or the hydroboration of olefins. daneshyari.com This method is advantageous because solvents like THF or dioxane, which are often required for commercial borane solutions, have a high tendency to form peroxides and can be difficult to remove after aqueous work-up. daneshyari.com

Role in Asymmetric Reductions and Chiral Catalyst Systems (e.g., Oxazaborolidine Catalysis)

This compound is a key component in the in situ preparation of chiral oxazaborolidine catalysts, most notably for Corey-Bakshi-Shibata (CBS) reductions. researchgate.netacademindex.comijprs.com This methodology is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov

The process involves the reaction of a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with borane that is generated in situ from the this compound/methyl iodide system in THF. researchgate.netijprs.com This forms the active oxazaborolidine catalyst within the reaction mixture. The prochiral ketone is then introduced, and the borane (also from the TBABH system) acts as the stoichiometric reducing agent, coordinated to the chiral catalyst, to effect the reduction. researchgate.net This approach avoids the need to handle isolated, and sometimes unstable, oxazaborolidine catalysts. nih.gov The use of TBABH is favored over other borohydride salts like sodium borohydride in this system, as it demonstrates better solubility in organic solvents like THF, leading to improved enantioselectivity. ijprs.com This method has been shown to reduce a variety of prochiral ketones to their corresponding alcohols with excellent yields and enantiomeric excesses (ee), often up to 99%. researchgate.net

Table 2: Asymmetric Reduction of Prochiral Ketones using in situ Generated Oxazaborolidine Catalyst from TBABH

| Substrate (Ketone) | Chiral Amino Alcohol Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Acetophenone (B1666503) | (S)-α,α-diphenylpyrrolidinemethanol | 88 | 97 (R) |

| 1-Tetralone | (S)-α,α-diphenylpyrrolidinemethanol | 85 | 95 (R) |

| Propiophenone | (S)-α,α-diphenylpyrrolidinemethanol | 87 | 96 (R) |

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 |

Data compiled from studies on the in situ generation of oxazaborolidine catalysts for asymmetric reductions. researchgate.netijprs.com

Phase Transfer Catalysis in Organic Transformations

The tetrabutylammonium cation [(C₄H₉)₄N⁺] component of this compound allows it to function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgalfachemic.com The large, lipophilic alkyl groups of the tetrabutylammonium cation render it soluble in organic solvents, while its ionic charge allows it to pair with an anion and transport it from the aqueous phase into the organic phase. theaic.org

In the context of TBABH, the tetrabutylammonium cation can transport the borohydride anion (BH₄⁻) across the phase boundary into an organic solvent where the substrate is dissolved. This enables reduction reactions to occur in the organic phase, where the substrate has high solubility but the reducing agent (in its salt form) would typically be insoluble. This avoids the need for homogeneous solutions in polar, aprotic solvents. The principle of using tetrabutylammonium salts as phase-transfer catalysts is well-established for transporting various anions (like Br⁻, CN⁻, or phenoxides) for nucleophilic substitution reactions. theaic.orgnih.gov By applying this principle, TBABH can be used to perform reductions in biphasic systems, enhancing reaction rates and simplifying product work-up.

Interdisciplinary Applications of Tetrabutylammonium Borohydride

Materials Science and Engineering

In the realm of materials science and engineering, tetrabutylammonium (B224687) borohydride (B1222165) is utilized as a key reagent in the development of advanced materials with tailored properties. smolecule.com Its applications range from creating novel hydrogen storage systems and synthesizing nanoscale materials to the preparation of functional polymers. chemimpex.comsmolecule.com

The compound is a subject of intensive research for hydrogen storage applications, a critical component for advancing hydrogen-based energy technologies. americanelements.com It contributes to this field both as a component in hybrid storage systems and as a precursor for other high-capacity hydride materials. acs.orgnih.gov

Tetrabutylammonium borohydride can form a hybrid hydrogen storage material known as a semiclathrate hydrate (B1144303). acs.orgresearchgate.net In these structures, the tetrabutylammonium cation and the borohydride anion are incorporated into a framework of water molecules, creating cavities where molecular hydrogen can be physically stored. acs.orgresearchgate.net Powder X-ray diffraction has confirmed the formation of these semiclathrate structures. acs.org

A key feature of this hybrid system is its dual-mode hydrogen release. Initially, physically trapped molecular hydrogen is released upon the decomposition of the clathrate structure. Subsequently, a hydrolysis reaction between the incorporated borohydride (BH₄⁻) anions and the water host molecules produces additional hydrogen. researchgate.net This secondary reaction was found to increase the gravimetric hydrogen storage capacity by 170%. researchgate.net Research has shown that the borohydride anion plays a crucial role in stabilizing these tetraalkylammonium hydrate structures. acs.org

Table 1: Comparison of this compound Semiclathrate and THF Hydrate

| Property | This compound Semiclathrate | Tetrahydrofuran (B95107) (THF) Hydrate |

| Decomposition Temperature | 5.7 °C researchgate.net | 4.4 °C researchgate.net |

| Hydrogen Storage Mechanism | Physical (in cages) & Chemical (from hydrolysis) researchgate.net | Physical (in cages) |

| Enhanced Storage Capacity | 27% greater storage than fully occupied THF + H₂ hydrate researchgate.net | Baseline |

This compound serves as an essential precursor for synthesizing various metal borohydrides and complex metal borohydrides, which are promising materials for solid-state hydrogen storage. smolecule.comnih.gov It can be used in metathesis (exchange) reactions, often in weakly coordinating solvents, to produce pure, unsolvated organic derivatives of metal borohydrides. nih.govresearchgate.net

Recent research has explored the formation of deep eutectic solvents (DESs) by combining this compound (TBABH) with ammonia (B1221849) borane (B79455) (AB). nih.govresearchgate.net This creates a new class of stable, hydrogen-rich liquids at room temperature. nih.gov These mixtures can be prepared by simple physical grinding and exhibit a significant depression in their melting point, with a glass transition temperature as low as -50 °C. nih.govresearchgate.net The resulting liquids can release hydrogen at temperatures as low as 60 °C, making them attractive candidates for liquid hydrogen carriers. nih.gov

Table 2: Properties of this compound (TBABH) - Ammonia Borane (AB) Deep Eutectic Solvent

| Property | Finding | Source |

| Formation Method | Physical grinding of TBABH and AB | nih.govresearchgate.net |

| State at Ambient Conditions | Stable liquid | nih.govresearchgate.net |

| Eutectic Point | TBABH-AB molar ratio of 1-2 | nih.gov |

| Max. Hydrogen Content | Up to 6.9 wt% | nih.govresearchgate.net |

| Hydrogen Release Temperature | As low as 60 °C | nih.gov |

| Lowest Glass Transition Temp. | -50 °C | nih.govresearchgate.net |

This compound is widely employed as a reducing agent in the colloidal synthesis of metal nanoparticles and nanomaterials. chemimpex.comacs.org Its solubility in organic solvents and controlled reducing power make it suitable for producing nanoparticles with specific sizes and shapes. rsc.org It can also function as a capping agent, preventing the aggregation of nanoparticles and thus controlling their morphology and catalytic properties. smolecule.com

In the synthesis of platinum-based nanomaterials, this compound is used to reduce platinum precursors. For instance, uniform platinum nanoparticles with diameters of about 2 nm can be synthesized at room temperature by reducing platinum(IV) chloride with this compound in a toluene (B28343) solution containing dodecylamine (B51217) as a ligand. rsc.org The size of these nanoparticles can be controlled by the slow addition of the platinum monomer and the reducing agent. rsc.org The compound is also a key reductant in the one-pot synthesis of bimetallic nanoparticles, such as PtNi nanoalloys with a rhombic dodecahedral morphology. nih.govresearchgate.net

Table 3: Example Synthesis Protocol for 2 nm Platinum Nanocrystal Seeds

| Reagent | Amount/Concentration | Role | Source |

| Platinum(IV) chloride (PtCl₄) | 8.5 mg (0.025 mmol) | Platinum Precursor | rsc.org |

| Dodecylamine (DDA) | 186.0 mg (0.906 mmol) | Ligand/Stabilizer | rsc.org |

| This compound (TBAB) | 25.0 mg (0.097 mmol) | Reducing Agent | rsc.org |

| Dodecylammonium bromide (DDAB) | 46.3 mg (0.100 mmol) | Co-reagent | rsc.org |

| Toluene | 3.5 ml total | Solvent | rsc.org |

This compound acts as a reducing agent in the preparation of conductive polymers. chemimpex.com These materials are essential for applications such as flexible electronics and sensors. chemimpex.com The reduction of specific functional groups in polymer materials can introduce new functionalities, thereby endowing the polymer with specific properties. bloomtechz.com For example, reducing polymer chains that contain aldehyde or ketone groups can introduce hydroxyl or amino groups, which can improve the material's hydrophilicity and biocompatibility. bloomtechz.com

Development of Hydrogen Storage Materials

Electrochemistry and Energy Storage Systems

In the fields of electrochemistry and energy storage, this compound is employed to enhance the performance and efficiency of systems like batteries and fuel cells. chemimpex.comamericanelements.com Its applications range from serving as a specialized additive in battery electrolytes to being a key component in novel electrosynthesis processes. nih.govnih.gov

One notable application is its use as a moisture scavenger in a chloride-free magnesium battery electrolyte based on magnesium bis(hexamethyldisilazide). nih.gov By chemically controlling the moisture content, the electrolyte demonstrated excellent electrochemical performance, achieving an average Coulombic efficiency of 98.3% over 150 cycles in magnesium plating/stripping. nih.gov This approach also resulted in an electrolyte that is non-corrosive to cell components. nih.gov Furthermore, research into reductive organic transformations has shown that anodic borohydride oxidation can potentially replace the use of sacrificial metal anodes, with this compound serving as a key reagent in this process. nih.gov

Table 4: Summary of Electrochemical Applications

| Application Area | Role of this compound | Key Finding | Source |

| Magnesium Batteries | Moisture scavenger in a chloride-free electrolyte | Achieved 98.3% average Coulombic efficiency over 150 cycles; non-corrosive. | nih.gov |

| Reductive Electrosynthesis | Reagent for anodic counter reaction | Potential to replace sacrificial anodes and produce H₂. | nih.gov |

| General Energy Storage | Performance enhancer | Improves efficiency of batteries and fuel cells. | chemimpex.comamericanelements.com |

| Alkylferrocene Synthesis | Reagent for ionic hydrogenation | Provides a mild, high-yield method to prepare electrochemically active materials. | thieme-connect.com |

Environmental and Sustainable Chemistry

The applications of this compound align with several principles of green and sustainable chemistry, particularly in the areas of carbon capture and utilization and the reduction of chemical waste.

This compound has demonstrated a remarkable ability to both capture and reduce carbon dioxide (CO₂) directly from the air and concentrated sources, even at low concentrations. researchgate.net This dual function allows it to convert CO₂ into formate (B1220265), a valuable chemical and potential green fuel, under ambient conditions. researchgate.neteurekalert.org

The process involves the reaction of the borohydride anion (BH₄⁻) with up to three molecules of CO₂, forming a triformatoborohydride species, [HB(OCHO)₃]⁻. researchgate.net This product can then be treated with an acid like hydrochloric acid (HCl) to yield formic acid and the recyclable tetrabutylammonium chloride salt. researchgate.net The efficiency of this capture and reduction process is influenced by the alkyl chain length of the cation, which affects kinetics and thermodynamics. researchgate.net

Below is a data table summarizing the CO₂ absorption performance of various tetraalkylammonium borohydrides.

| Compound | Time to 50% Conversion (minutes) at 100% CO₂ | Time to 50% Conversion (minutes) at 6% CO₂ | Maximum CO₂ Absorption Capacity (mmol g⁻¹) |

|---|---|---|---|

| Tetraethylammonium Borohydride (TEAB) | 15 | 140 | ~30 |

| Tetrapropylammonium Borohydride (TPAB) | 30 | 270 | ~25 |

| This compound (TBAB) | 100 | 550 | ~20 |

The use of this compound embodies several key principles of green chemistry.

Waste Prevention: In organic electrosynthesis, its use as a sacrificial reductant at an inert anode prevents the generation of stoichiometric metal waste that occurs when using sacrificial metal anodes. nih.govchemrxiv.org

Atom Economy: The reaction of CO₂ with borohydride to form formate incorporates the carbon atom from a waste product (CO₂) into a valuable chemical, maximizing atom utilization. researchgate.netjournalspub.info

Use of Renewable Feedstocks/Waste Valorization: The capture and conversion of CO₂, a major greenhouse gas, into fuels or chemicals like formate represents a critical strategy for waste valorization and the creation of sustainable chemical pathways. researchgate.netnih.gov

Safer Solvents and Auxiliaries: Research has demonstrated that CO₂ capture and reduction with borohydride ionic liquids can be achieved in a metal- and solvent-free manner, reducing reliance on volatile or hazardous organic solvents. nih.gov

These applications highlight the potential of this compound as a tool for developing more environmentally benign chemical processes.

Theoretical and Computational Studies on Tetrabutylammonium Borohydride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structure, reactivity, and the influence of the surrounding environment on chemical processes involving tetrabutylammonium (B224687) borohydride (B1222165). These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and geometry of tetrabutylammonium borohydride and related systems. These calculations are crucial for understanding the nature of the ionic interaction between the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the borohydride anion (BH₄⁻), as well as the geometry of the individual ions.

DFT studies can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the tetrabutylammonium cation, calculations focus on the conformation of the butyl chains, which can influence the packing in the solid state and solvation in solution. For the borohydride anion, a key focus is the tetrahedral geometry and the B-H bond lengths, which are directly related to its reducing power.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| B-H Bond Length | ~1.25 Å | Relates to the strength and reactivity of the hydride source. |

| H-B-H Bond Angle | ~109.5° | Indicates a tetrahedral geometry, crucial for its stability and interaction with other species. |

In terms of reactivity, DFT calculations are instrumental in mapping out reaction pathways. For instance, in reduction reactions where this compound acts as a hydride donor, DFT can be used to model the transition state of the hydride transfer to a substrate, such as a ketone or aldehyde. researchgate.net The calculated activation energy for this process provides a quantitative measure of the reaction rate. The bulky tetrabutylammonium cation can also play a role in stereoselectivity by influencing the direction of hydride attack, a phenomenon that can be explored computationally.

Furthermore, DFT is employed to study the thermal decomposition of borohydrides. unige.ch These calculations can help identify intermediate species and final products, providing a mechanistic understanding of the decomposition process, which is relevant for applications in hydrogen storage. unige.charxiv.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated to predict the compound's reactivity and stability. researchgate.net

Computational Analysis of Solvent Effects on Reaction Parameters

The solvent environment can significantly alter the rate and outcome of reactions involving this compound. Computational methods, particularly those combining quantum mechanics with continuum solvent models or explicit solvent molecules, are powerful tools for quantifying these effects. chemrxiv.orgpitt.edu

Continuum solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform dielectric medium. chemrxiv.org This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the stability of reactants, products, and transition states. For example, the dissolution of the ionic this compound is favored in more polar solvents, and the stability of charged intermediates in a reaction pathway can be significantly influenced by the solvent's dielectric constant. rsc.org

For a more detailed analysis, explicit solvent models, often used in a cluster-continuum approach, can be employed. chemrxiv.org In this method, a few solvent molecules are explicitly included in the quantum mechanical calculation to account for specific interactions like hydrogen bonding, while the bulk solvent is still treated as a continuum. pitt.edu This is particularly important for understanding reactions where the solvent directly participates in the reaction mechanism.

Computational studies have shown that the choice of solvent can influence the reaction rate by orders of magnitude. chemrxiv.org Solvent parameters such as the donor number (DN) and acceptor number (AN) can be correlated with reaction energetics. researchgate.net For instance, a solvent with a high donor number can stabilize the tetrabutylammonium cation, potentially affecting the reactivity of the borohydride anion. researchgate.net

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Qualitative Effect on Reaction Rate |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | 7.5 | 15.2 | Moderate |

| Dichloromethane (B109758) (CH₂Cl₂) | 8.9 | 14.5 | Slightly Faster |

| Acetonitrile (CH₃CN) | 37.5 | 12.8 | Significantly Faster |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of this compound systems at the atomic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of dynamic processes such as diffusion, conformational changes, and interactions with solvent molecules. acs.orgnih.govgfz-potsdam.deresearchgate.net

In the context of this compound, MD simulations can be used to study its behavior in solution. This includes investigating the solvation structure of the tetrabutylammonium and borohydride ions, the dynamics of the solvent molecules around the ions, and the formation of ion pairs or larger aggregates. nih.govgfz-potsdam.deresearchgate.net The trajectories generated from MD simulations can be analyzed to calculate various properties, including radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and transport properties like diffusion coefficients.

For example, MD simulations can reveal how the flexible butyl chains of the tetrabutylammonium cation interact with different solvents and how this affects the mobility of the borohydride anion. This information is crucial for understanding the compound's effectiveness as a reducing agent in various media. Furthermore, MD simulations have been employed to study the role of tetrabutylammonium salts as promoters in the formation of clathrate hydrates for gas storage, where the cation helps to structure the water molecules into cages. nih.govgfz-potsdam.deresearchgate.netresearchgate.net

Prediction and Design of Novel Borohydride Materials

Computational methods are at the forefront of designing new borohydride-based materials with tailored properties for applications such as hydrogen storage and as electrolytes. aip.orgrsc.org DFT calculations are a key tool in this "materials by design" approach. aip.orgsciforum.net

By systematically substituting the cation or modifying the borohydride anion, researchers can computationally screen a vast number of potential new compounds for desired properties like thermodynamic stability, hydrogen release temperature, and ionic conductivity. aip.orgaps.org For instance, DFT calculations can predict the formation energy of novel mixed-cation or mixed-anion borohydrides, providing an initial assessment of their synthesizability. researchgate.net The thermodynamic properties related to hydrogen desorption can also be calculated, allowing for the pre-screening of materials for hydrogen storage applications. aip.orgrsc.orgaps.org

The use of large organic cations like tetrabutylammonium can lead to the formation of novel borohydride structures with unique properties. researchgate.net Computational modeling can help to understand how the size and shape of the cation influence the crystal packing and the coordination environment of the borohydride anion, which in turn affects the material's properties. This predictive power accelerates the discovery of new functional materials, reducing the need for extensive and time-consuming experimental synthesis and characterization. unito.it

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

Vibrational Spectroscopy (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within tetrabutylammonium (B224687) borohydride (B1222165). These methods probe the vibrational modes of the tetrabutylammonium ([n-Bu]₄N⁺) cation and the borohydride (BH₄⁻) anion. masterorganicchemistry.com

The IR spectrum of tetrabutylammonium borohydride shows characteristic absorption bands corresponding to the vibrations of both the cation and the anion. rsc.org Similarly, Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the BH₄⁻ anion and skeletal vibrations of the cation. semanticscholar.orgnih.gov The spectra are complex due to the numerous C-H and C-C bonds in the four butyl chains of the cation, alongside the distinct B-H bonds of the anion. rsc.org For instance, a notable peak in the Raman spectrum of solid this compound (TBAB) is observed around 263 cm⁻¹. semanticscholar.org Studies involving the compression of related borohydride compounds have shown splitting in high-frequency modes under pressure, indicating structural changes. nih.gov The formation of clathrate hydrates with TBAB can also be confirmed using Raman spectroscopy, which detects the storage of molecular hydrogen within the structure's cavities. researchgate.net

Key vibrational modes are summarized in the table below.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Technique | Assignment |

| B-H Stretching | ~2200 - 2400 | IR, Raman | Fundamental stretching of the borohydride anion rsc.org |

| B-H Bending | ~1100 - 1200 | IR, Raman | Deformation of the borohydride anion rsc.org |

| C-H Stretching | ~2870 - 2960 | IR, Raman | Stretching of alkyl chains in the [n-Bu]₄N⁺ cation rsc.org |

| C-H Bending | ~1380 - 1470 | IR, Raman | Deformation of alkyl chains in the [n-Bu]₄N⁺ cation rsc.org |

| Cation-Anion Interaction | ~70 | Raman | Translational motion of the anion semanticscholar.org |

| Cation Skeleton | 240 - 290 | Raman | Flexing and rotation of the alkyl chains semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Spectra for ¹H, ¹³C, and ¹¹B nuclei provide distinct information about the chemical environment of the atoms. nih.gov

¹¹B NMR: The ¹¹B nucleus is highly sensitive for NMR studies. For the tetrahedral BH₄⁻ anion, the ¹¹B NMR spectrum typically shows a sharp, high-field quintet due to coupling with the four equivalent hydrogen atoms (¹H, spin I = 1/2). sdsu.edu The chemical shift is sensitive to the solvent and cation but generally appears in the range of -26 to -45 ppm. sdsu.edu In studies of deuterated analogues (BD₄⁻) in d₈-toluene, the signal for the borodeuteride anion appears at approximately -38.8 ppm. rsc.org In aqueous dimethylformamide (DMF), the signal for BH₄⁻ is observed at -39.7 ppm. mdpi.com Monitoring the ¹¹B NMR spectrum is also an effective way to follow reactions, such as the hydrolysis of the BH₄⁻ anion or its conversion to other boron-containing species. rsc.orgmdpi.com

¹H NMR: The ¹H NMR spectrum is dominated by signals from the tetrabutylammonium cation. It typically displays a set of multiplets corresponding to the methyl (CH₃) and three methylene (B1212753) (CH₂) groups of the butyl chains. The BH₄⁻ anion protons may appear as a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). sdsu.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the [n-Bu]₄N⁺ cation. It will show distinct signals for the four chemically different carbon atoms of the n-butyl chains.

| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹¹B | -38 to -42 | Quintet | BH₄⁻ anion sdsu.edursc.orgmdpi.com |

| ¹H | ~0.9 | Multiplet | -CH₃ of butyl group |

| ¹H | ~1.3 | Multiplet | -CH₂-CH₃ of butyl group |

| ¹H | ~1.6 | Multiplet | -CH₂-CH₂-N⁺ of butyl group |

| ¹H | ~3.1 | Multiplet | N⁺-CH₂- of butyl group |

| ¹³C | ~13 | Singlet | -CH₃ of butyl group ijprs.com |

| ¹³C | ~19 | Singlet | -CH₂-CH₃ of butyl group ijprs.com |

| ¹³C | ~23 | Singlet | -CH₂-CH₂-N⁺ of butyl group ijprs.com |

| ¹³C | ~58 | Singlet | N⁺-CH₂- of butyl group ijprs.com |

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline compounds like this compound (TBAB). Single-crystal XRD studies have revealed that TBAB crystallizes in a monoclinic system with the space group P2/c. uw.edu.plresearchgate.net The analysis provides precise unit cell dimensions and the arrangement of ions in the crystal lattice. The structure contains four independent [(n-Bu)₄N]⁺ cations and six independent BH₄⁻ anions in the unit cell. uw.edu.pl The large size of the tetrabutylammonium cations results in a loosely packed structure with a relatively low density. researchgate.net The distances between the nitrogen atom of the cation and the boron atom of the anion (N–B distances) range from 4.404(18) Å to 4.964(9) Å. uw.edu.pl Powder XRD (PXRD) is also frequently used to identify the compound and to verify the formation of new phases, such as in the synthesis of TBAB semiclathrate hydrates. researchgate.net

The crystallographic data for this compound are summarized below. uw.edu.pl

| Parameter | Value (at 100 K) | Value (at RT) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2/c |

| a (Å) | 28.169(6) | 28.310(6) |

| b (Å) | 16.096(3) | 16.518(3) |

| c (Å) | 18.064(4) | 18.239(4) |

| β (°) ** | 108.08(3) | 107.50(3) |

| Volume (ų) | 7785(3) | 8137(3) |

| Z | 16 | 16 |

| Calculated Density (g·cm⁻³) ** | 1.093 | 1.050 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that possess unpaired electrons, making them paramagnetic. This compound is a diamagnetic compound, as both the tetrabutylammonium cation ([n-Bu]₄N⁺) and the borohydride anion (BH₄⁻) have closed-shell electron configurations with no unpaired electrons.

Consequently, pure this compound is EPR-silent and is not directly characterized by this technique. chemicalbook.com However, EPR spectroscopy can be a valuable tool for studying reactions in which this compound participates as a reactant, provided that paramagnetic intermediates or products are formed or consumed during the process.

Electrochemical Characterization Methods (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to study the redox properties of chemical species. The electrochemical characterization of this compound primarily focuses on the oxidation of the borohydride anion (BH₄⁻), a process known as the borohydride oxidation reaction (BOR). researchgate.net

Studies on gold and platinum electrodes show that the BOR is a complex, multi-step process. researchgate.net The oxidative potential of BH₄⁻ is quite low, which makes this compound a potent chemical reductant that can also be used as a sacrificial "fuel" at the anode in reductive electrosynthesis. nih.gov This approach avoids the use of sacrificial metal anodes and instead produces benign byproducts like H₂. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is employed to investigate the kinetics and mechanism of the BOR by analyzing the charge transfer resistance at the electrode surface. researchgate.net EIS studies suggest that the BOR pathway involves at least two distinct electrochemical steps. researchgate.net While much of the detailed research has been performed with sodium borohydride, the fundamental insights into the BOR mechanism are applicable to systems using the tetrabutylammonium salt. researchgate.netnrel.gov

Future Directions and Emerging Research Avenues

Development of Novel Tetrabutylammonium (B224687) Borohydride-Based Reagents and Catalysts

A significant area of ongoing research involves using tetrabutylammonium borohydride (B1222165) (TBABH) as a precursor for the in situ generation of other reactive species and catalyst systems. This strategy circumvents the challenges associated with the handling, storage, and stability of highly reactive borane (B79455) reagents. ijprs.com

One prominent application is the generation of diborane (B8814927) (B₂H₆) at ambient temperatures. By reacting TBABH with reagents like methyl iodide or benzyl (B1604629) chloride in solvents such as toluene (B28343), diborane can be produced on-demand for immediate use in reactions like the reduction of carbonyl compounds or the hydroboration-oxidation of olefins. researchgate.net This method provides a convenient alternative to using commercial borane solutions.

Furthermore, TBABH is instrumental in the in situ formation of chiral oxazaborolidine catalysts, which are powerful tools for the asymmetric reduction of prochiral ketones. ijprs.comresearchgate.netresearchgate.net The combination of TBABH, a chiral amino alcohol like (1S, 2R)-(-)-cis-1-amino-2-indanol, and an activating agent such as methyl iodide generates the active catalyst directly in the reaction vessel. ijprs.com This approach has proven highly effective, affording chiral alcohols with high yields and excellent enantioselectivity. The superior solubility of TBABH in organic solvents like tetrahydrofuran (B95107) (THF) is a key factor in the high efficiency of these systems. ijprs.com Research has shown that TBABH often provides better enantioselectivity compared to other borohydride salts like sodium borohydride or tetramethylammonium (B1211777) borohydride in these catalytic systems. ijprs.com For instance, the reduction of various substituted acetophenones using a catalyst system derived from (1S, 2R)-(-)-cis-1-amino-2-indanol and TBABH/methyl iodide resulted in significantly higher enantiomeric excess (ee) than with other borohydrides. ijprs.com

Exploration of New Mechanistic Insights and Unconventional Reactivity

Beyond its classical role as a hydride donor, researchers are uncovering novel mechanistic pathways and unconventional reactivity for this compound. A key area of exploration is its participation in free radical reactions. researchgate.net TBABH has been identified as a capable hydrogen atom transfer (HAT) agent, a role that allows it to mediate radical C-C bond-forming reactions, positioning it as a greener substitute for traditional tin hydride reagents. researchgate.netchimia.ch For example, under blacklight irradiation, TBABH can facilitate the hydroxylation of arylboronic acids with molecular oxygen through a radical chain mechanism. researchgate.net

Mechanistic studies are also shedding light on the formation of more complex borane clusters. The synthesis of tetrabutylammonium octahydrotriborate (TBAB₃H₈) from TBABH has been investigated, revealing a two-step mechanism involving the intermediate B₂D₇⁻ when using deuterated starting materials. rsc.org This provides fundamental insights into boron cluster chemistry.

In the field of electrosynthesis, TBABH is being explored for its role in reductive transformations where its mechanism deviates from simple reduction. Studies on the electroreductive C-OH bond activation of certain alcohols have shown that the reaction proceeds through an open-shell intermediate. researchgate.net This intermediate undergoes a radical-polar crossover to a carbanion, which can then be protonated or trapped with electrophiles like carbon dioxide. researchgate.net This dual radical and ionic reactivity opens new synthetic possibilities.

Expansion into Untapped Interdisciplinary Applications

The unique properties of this compound are enabling its expansion into diverse, interdisciplinary fields, most notably in materials science for hydrogen storage. acs.orgamericanelements.com Researchers have demonstrated that TBABH can form a hybrid hydrogen storage material known as a semiclathrate hydrate (B1144303). acs.org In this material, molecular hydrogen is physically trapped within the cavities of a crystal lattice formed by water and the tetrabutylammonium cation. acs.org

A key advantage of this system is the dual-mode hydrogen release. First, the physically stored H₂ is released upon gentle heating. Subsequently, the borohydride anion (BH₄⁻) itself reacts with the water from the host lattice in a hydrolysis reaction to produce additional hydrogen. acs.org This combined release significantly boosts the material's gravimetric hydrogen storage capacity. acs.org The decomposition temperature of this semiclathrate is around 5.7 °C, and the presence of the BH₄⁻ anion helps stabilize the hydrate structure. acs.org

TBABH also serves as a valuable precursor in the synthesis of other hydrogen-rich materials, such as mixed-cation metal borohydrides like [(n-Bu)₄N][Y(BH₄)₄]. researchgate.net These organic-inorganic hybrid materials are often more thermally stable than their parent metal borohydrides, making them promising candidates for solid-state chemical hydrogen storage. researchgate.net Furthermore, TBABH's ability to selectively reduce functional groups on the surface of inorganic materials presents an opportunity to modify their surface properties, such as hydrophilicity and dispersibility, for advanced material applications. bloomtechz.com

Green and Sustainable Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding research into the synthesis and application of this compound. A major focus is its use as a less hazardous alternative to conventional reagents. In radical chemistry, TBABH is an effective replacement for toxic tin hydride reagents in reactions like the hydroxymethylation of alkyl halides. chimia.ch

In the rapidly growing field of organic electrosynthesis, TBABH is being developed as a "fuel" for the anodic counter-reaction. researchgate.netnih.govchemrxiv.org In many electroreductive processes, a sacrificial metal anode (like magnesium or aluminum) is consumed, generating stoichiometric metal waste. nih.govchemrxiv.org By using an inert carbon anode and adding TBABH to the system, the borohydride is oxidized at the anode, balancing the reduction at the cathode. researchgate.netnih.gov This innovative approach not only avoids the use of sacrificial metals but also produces hydrogen gas (H₂) as a benign byproduct, effectively serving as the inverse of cathodic proton reduction. researchgate.netnih.govchemrxiv.org This strategy has been successfully applied to several transformations, including hydrodesulfurization, hydrodeoxygenation, and Birch-type reductions, showcasing its potential to make electrosynthesis more sustainable. researchgate.netnih.govchemrxiv.org The high solubility of TBABH in common organic solvents like dichloromethane (B109758) also facilitates its use under a variety of reaction conditions, contributing to more efficient and potentially greener processes. researchgate.netacs.org

常见问题

Q. What are the best practices for synthesizing and purifying tetrabutylammonium borohydride?

this compound (TBABH) is synthesized via the reaction of sodium borohydride (NaBH₄) with tetrabutylammonium chloride (TBACl) in anhydrous ethyl acetate. The product is purified by recrystallization from ethyl acetate followed by vacuum drying at 50–60°C. Storage at 6°C in airtight containers ensures long-term stability (>1 year) without significant loss of active hydrides .

Q. Key Analytical Methods :

Q. How does solvent choice influence the reactivity of TBABH in carbonyl reductions?

TBABH is highly soluble in dichloromethane (DCM), enabling reductions in aprotic media. DCM avoids side reactions (e.g., acetal formation) common in aqueous/alcoholic solvents. For aldehydes, 1.5 equivalents of TBABH in DCM achieve >95% yield at room temperature. Ketones require 4 equivalents and longer reaction times (up to 48 hours) due to slower kinetics .

Q. Example Reaction Conditions :

| Substrate | Equiv. TBABH | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1.5 | DCM | 0.25 | 98 |

| Cyclohexanone | 4.0 | DCM | 48 | 92 |

| Data adapted from Table II, |

Advanced Research Questions

Q. What mechanistic pathways dominate TBABH-mediated reductions in aprotic solvents?

Two competing pathways exist:

Direct Hydride Transfer : Dominant for aldehydes, where TBABH reacts via a bimolecular mechanism (second-order kinetics).

Diborane (B₂H₆) Formation : TBABH decomposes in DCM (half-life: ~2300 min at 30°C), generating diborane, which reduces ketones. Kinetic studies show diborane accounts for ≤37% of ketone reduction; the majority proceeds via direct hydride transfer .

Q. Experimental Validation :

Q. How can TBABH be optimized for asymmetric reductions?

TBABH facilitates in situ generation of chiral oxazaborolidine catalysts. For example, combining TBABH with (S)-α,α-diphenylprolinol and methyl iodide in tetrahydrofuran (THF) achieves enantioselective reduction of prochiral ketones (e.g., acetophenone derivatives) with >90% enantiomeric excess (ee). The method avoids pre-catalyst isolation, streamlining asymmetric synthesis .

Q. Procedure :

Mix TBABH, chiral ligand, and methyl iodide in THF.

Add ketone substrate; stir at 25°C for 15 hours.

Quench with dilute HCl and extract with DCM.

Q. What are the emerging applications of TBABH in materials science?

TBABH acts as a reducing agent in electrocatalysis and perovskite solar cells:

- Electrodeposition : Reduces lanthanides (Nd³⁺, Dy³⁺) in organic electrolytes (e.g., DME) to form [Ln(BH₄)₄]⁻ complexes, enabling rare-earth metal deposition .

- Perovskite Stabilization : Incorporating TBABH at TiO₂/CH₃NH₃PbI₃ interfaces passivates iodine vacancies, boosting solar cell efficiency from 18.2% to 20.4% .

Q. How do protic additives affect TBABH’s reducing power?

Ethanol enhances ketone reduction rates (e.g., cyclohexanone by ~2×) via electrophilic catalysis. However, excess ethanol (>1 equiv) destabilizes TBABH, requiring careful optimization. For preparative work, 0.5–1.0 equivalents of ethanol in DCM balances rate enhancement and reagent stability .

Q. What analytical challenges arise in TBABH reaction monitoring?

- Borohydride Decomposition : Tracked via IR (2240 cm⁻¹ band attenuation) or gas chromatography (B₂H₆ detection).

- Product Purity : Residual tetrabutylammonium salts complicate isolation. Filtration through silica gel or column chromatography removes these byproducts .

Q. How does TBABH compare to NaBH₄ in ester reductions?

TBABH shows limited reactivity toward esters (e.g., ethyl laurate: 25% yield after 96 hours), unlike LiBH₄. This selectivity is advantageous for substrates with multiple reducible groups. NaBH₄ in THF/ethanol is preferred for ester reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。